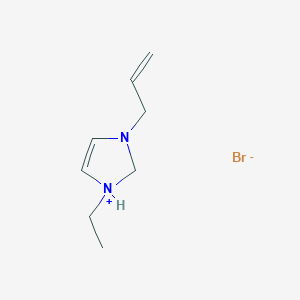![molecular formula C9H14N2O B3277025 3-[(2-Aminophenyl)amino]propan-1-ol CAS No. 65214-43-9](/img/structure/B3277025.png)
3-[(2-Aminophenyl)amino]propan-1-ol
Overview
Description
“3-[(2-Aminophenyl)amino]propan-1-ol” is a chiral amino alcohol . It is a colorless liquid and one of the simplest aminopropanols .
Synthesis Analysis
The synthesis of “3-[(2-Aminophenyl)amino]propan-1-ol” can be achieved from 1-Propanol, 3-[(2-nitrophenyl)amino]- . It can also undergo condensation with 5-nitrosalicylaldehyde to form (S)-2-[(1-benzyl-2-hydroxyethylimino)methyl]-4-nitrophenol, a new chiral Schiff base .Molecular Structure Analysis
The molecular weight of “3-[(2-Aminophenyl)amino]propan-1-ol” is 151.21 . The InChI code is 1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 .Chemical Reactions Analysis
“3-[(2-Aminophenyl)amino]propan-1-ol” can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .Physical And Chemical Properties Analysis
“3-[(2-Aminophenyl)amino]propan-1-ol” is a powder at room temperature . It has a melting point of 63-65 degrees Celsius .Scientific Research Applications
Chitosan and Its Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, showcases unique chemical structures with reactive hydroxyl and amino groups, offering extensive applications in biomedical fields. While not directly linked to "3-[(2-Aminophenyl)amino]propan-1-ol," the research on chitosan emphasizes the antimicrobial potential of compounds with amino functionalities, underscoring a broad interest in similar compounds for technical and biomedical applications (Raafat & Sahl, 2009).
Branched Chain Aldehydes in Food Flavour
Branched aldehydes, derived from amino acids, play a significant role in flavor compounds of various food products. This area of research, focusing on the production and breakdown pathways of these compounds, provides insight into the applications of amino acid derivatives in enhancing food flavors, which could be an adjacent field of interest for compounds like "3-[(2-Aminophenyl)amino]propan-1-ol" (Smit, Engels, & Smit, 2009).
FTY720 in Cancer Therapy
The study on FTY720, a compound with an aminopropanediol structure, illustrates the potential of compounds with similar functional groups in therapeutic applications, particularly in cancer therapy. The research highlights the diverse mechanisms, including immunosuppressive and antitumor effects, that such compounds can exhibit (Zhang et al., 2013).
Downstream Processing of Biologically Produced Diols
Exploring the downstream processing of diols like 1,3-propanediol underlines the industrial and biotechnological significance of compounds containing propanol groups. This research area focuses on recovery and purification methods, presenting a framework that could be applicable to the study and application of "3-[(2-Aminophenyl)amino]propan-1-ol" in various settings (Xiu & Zeng, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aminophenyl compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through its amino groups, which can form hydrogen bonds and ionic interactions with biological macromolecules .
Biochemical Pathways
Aminophenyl compounds are often involved in various biochemical processes, including signal transduction, enzymatic reactions, and neurotransmission .
Pharmacokinetics
Aminophenyl compounds are generally well-absorbed and distributed throughout the body due to their small size and polar nature .
Result of Action
Aminophenyl compounds can influence cellular function by modulating the activity of their target enzymes or receptors .
properties
IUPAC Name |
3-(2-aminoanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-4-1-2-5-9(8)11-6-3-7-12/h1-2,4-5,11-12H,3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNFEOAHZBEZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



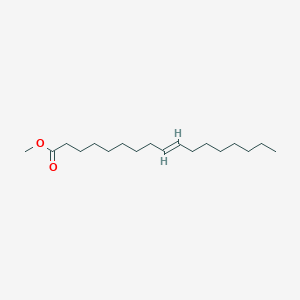
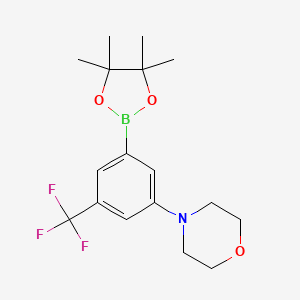
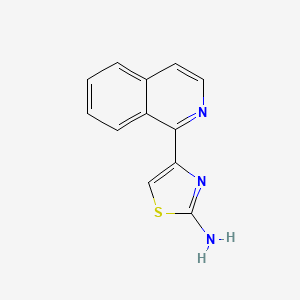
![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)


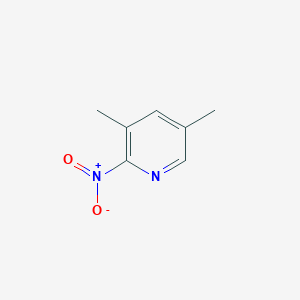
![4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3276990.png)
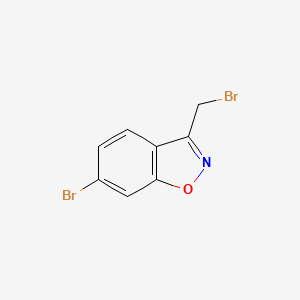
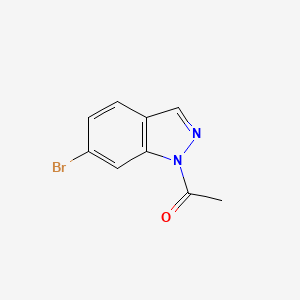

![4,5,7,8-Tetrahydro-6H-isoxazolo[5,4-c]azepine-3-ol](/img/structure/B3277018.png)
